molecular formula C13H9N3O B13477498 2-Phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

2-Phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Cat. No.: B13477498
M. Wt: 223.23 g/mol
InChI Key: QSHZOLJYYBWAAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a high-purity chemical building block designed for research and development in medicinal chemistry and drug discovery. This compound features the privileged pyrazolo[1,5-a]pyrimidine scaffold, a fused, rigid, and planar bicyclic system that is isosteric with purines, making it highly relevant for designing molecules that interact with biological targets such as enzyme active sites . The core structure is known for its significant synthetic versatility, allowing for further functionalization at multiple positions, and the presence of the aldehyde group at the 3-position provides a key reactive handle for post-functionalization via metal-catalyzed cross-coupling reactions and click chemistry to introduce diverse functional groups and enhance structural diversity . Compounds based on the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated a wide range of pharmacological activities in research, primarily functioning as potent protein kinase inhibitors (PKIs) for targets including CK2, EGFR, B-Raf, and MEK, which are critical in targeted cancer therapy . Beyond oncology, this scaffold is found in molecules with documented antiviral, anti-inflammatory, antibacterial, and psychopharmacological properties, and is part of commercial drugs and preclinical candidates such as Dorsomorphin, Anagliptin, and Zanubrutinib . Researchers can leverage this aldehyde derivative as a key intermediate to develop novel bioactive compounds for hit-to-lead optimization and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H9N3O

Molecular Weight

223.23 g/mol

IUPAC Name

2-phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

InChI

InChI=1S/C13H9N3O/c17-9-11-12(10-5-2-1-3-6-10)15-16-8-4-7-14-13(11)16/h1-9H

InChI Key

QSHZOLJYYBWAAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CC=NC3=C2C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. One common method includes the reaction of 5-amino-3-hetarylpyrazole with malonic acid under specific conditions . Another approach involves the condensation of isoflavone with 3-aminopyrazole, which can be carried out under microwave irradiation or conventional heating .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable and cost-effective reagents, and ensuring environmental and safety compliance.

Chemical Reactions Analysis

Synthetic Routes to Pyrazolo[1,5-a]pyrimidine-3-carbaldehydes

The synthesis of 3-formylpyrazolo[1,5-a]pyrimidines typically involves cyclocondensation followed by Vilsmeier–Haack formylation (Scheme 1):

  • Cyclocondensation : Reaction of β-enaminones (e.g., 1a–k ) with NH-3-aminopyrazoles (2 ) under microwave irradiation forms pyrazolo[1,5-a]pyrimidines (3 ).

  • Formylation : Treatment with the Vilsmeier–Haack reagent (POCl₃/DMF) introduces the aldehyde group at position 3, yielding derivatives like 4a–k (Fig. 1) .

Example :

  • 4a (R = H, R' = 2-methyl, Ar = phenyl): Yield 72%, m.p. 198–200 °C .

  • 4c (R = H, R' = 2-methyl, Ar = 4-chlorophenyl): Yield 68%, m.p. 210–212 °C .

CompoundSubstituent (Ar)Yield (%)Melting Point (°C)
4a Phenyl72198–200
4b 4-Methylphenyl70205–207
4c 4-Chlorophenyl68210–212

Reactivity of the 3-Carbaldehyde Group

The aldehyde functionality at position 3 enables diverse transformations:

Nucleophilic Additions

  • Schiff Base Formation : Reaction with amines (e.g., hydrazines, anilines) forms imine derivatives, useful for synthesizing fluorescent probes .

  • Grignard Reagents : Addition of organomagnesium halides generates secondary alcohols, which can be oxidized to ketones or reduced to hydrocarbons.

Condensation Reactions

  • Knoevenagel Condensation : Reaction with active methylene compounds (e.g., malononitrile) yields α,β-unsaturated nitriles, expanding π-conjugation for photophysical applications .

Reduction/Oxidation

  • Reduction : NaBH₄ or catalytic hydrogenation reduces the aldehyde to a hydroxymethyl group.

  • Oxidation : MnO₂ or CrO₃ oxidizes the aldehyde to a carboxylic acid.

Regioselectivity and Structural Confirmation

  • X-ray Diffraction : Confirms linear (vs. angular) isomerism in pyrazolo[1,5-a]pyrimidines .

  • NMR Analysis : Distinct <sup>1</sup>H signals for H-2 (δ 6.79 ppm) and H-7 (δ 8.47 ppm) confirm regioselective formylation .

Mechanism of Action

The mechanism of action of 2-Phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as anticancer activity . The compound’s ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound Substituents Key Properties Reference
2-Phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde -CHO at C3, C6H5 at C2 PBR ligand precursor; reactive aldehyde for synthesis
2-Methyl analog (CID 53629150) -CHO at C3, -CH3 at C2 Reduced steric bulk; higher solubility due to methyl group
7-(4-Sulfonylphenyl) derivative (22) -SO₂-(4-methylpiperidinyl) at C7, C6H5 at C2 Enhanced PBR affinity; sulfonamide improves binding to hydrophobic pockets
Carboxamide derivative (10n) -CONH2 at C3, -OH-C6H4 and -NH-C6H5 at C7 Higher melting point (207–210°C); hydrogen-bonding capacity
Ethyl carboxylate analog -COOEt at C3 Prodrug potential; ester hydrolysis to carboxylic acid in vivo
5,7-Dimethylpyrazolo[1,5-a]pyrimidine -CH3 at C5 and C7 Electron-donating groups stabilize ring; used in kinase inhibitor development

Structural and Electronic Comparisons

  • Electrophilicity : The carbaldehyde group in the target compound is more electrophilic than carboxamide (10n) or ester analogs, enabling Schiff base formation or nucleophilic additions .
  • Electronic Effects: Sulfonamide (22) and cyano (28) derivatives exhibit stronger electron-withdrawing effects, altering ring electron density and binding affinity .

Physicochemical Properties

  • Solubility : The carbaldehyde’s solubility is lower than carboxamide (10n) due to reduced hydrogen-bonding capacity but higher than lipophilic sulfonamide derivatives .
  • Stability : Aldehydes are prone to oxidation and dimerization, necessitating stabilization (e.g., low-temperature storage) .

Biological Activity

2-Phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through condensation reactions involving appropriate pyrazole derivatives and aldehydes. Its molecular formula is C12H10N4OC_{12}H_{10}N_4O, with a molecular weight of 226.24 g/mol.

PropertyValue
Molecular FormulaC12H10N4OC_{12}H_{10}N_4O
Molecular Weight226.24 g/mol
IUPAC NameThis compound

Anticancer Activity

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent anticancer properties. For instance, studies have shown that this compound and its derivatives can inhibit the growth of various cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancer cells. The compound's mechanism often involves the induction of apoptosis and the inhibition of cell migration.

Case Study: Cytotoxicity Testing

In a study evaluating the cytotoxic effects against multiple cancer cell lines, compounds derived from this compound showed IC50 values ranging from 4.00 µg/mL to 5.00 µg/mL against MCF-7 and A549 cell lines, indicating significant potential for therapeutic applications in oncology .

Enzyme Inhibition

The compound also exhibits enzyme inhibitory activity. It has been identified as a selective ligand for Peripheral Benzodiazepine Receptors (PBR), which are implicated in various biological processes including steroid biosynthesis modulation in glioma cells . Furthermore, its derivatives have shown promise as inhibitors of key enzymes involved in cancer progression.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Binding to Receptors : The compound binds selectively to PBRs, modulating their activity and influencing downstream signaling pathways.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating apoptotic pathways.
  • Inhibition of Cell Migration : By interfering with cellular motility mechanisms, it prevents metastasis in cancer models.

Recent Advances and Applications

Recent studies have focused on enhancing the efficacy and specificity of pyrazolo[1,5-a]pyrimidine derivatives through structural modifications. Advances in synthetic methodologies have allowed for the development of compounds with improved biological profiles.

Table 2: Summary of Biological Activities

ActivityDescriptionReference
AnticancerInhibits growth in MCF-7, A549, HCT116 cells
Enzyme InhibitionSelective PBR ligand
Apoptosis InductionPromotes programmed cell death

Q & A

Q. What are the foundational synthetic routes for 2-phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde?

The compound is typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl precursors. Key steps include:

  • Pyrazole ring formation : Cyclization using hydrazine derivatives and α,β-unsaturated carbonyls under reflux in polar aprotic solvents (e.g., DMF) .
  • Aldehyde introduction : Oxidation of primary alcohols or formylation reactions using Vilsmeier-Haack conditions (POCl₃/DMF) . Yield optimization depends on temperature (80–120°C), catalyst selection (e.g., p-TsOH), and stoichiometric control of intermediates .

Q. Which spectroscopic methods are critical for characterizing the aldehyde functionality?

  • ¹H/¹³C NMR : Aldehyde proton appears as a singlet near δ 10.2 ppm; carbonyl carbon resonates at δ 190–195 ppm .
  • HRMS (ESI) : Confirm molecular ion (e.g., [M+H]+ observed at m/z 254.1039 vs. calculated 254.1042) .
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) .

Q. What are the primary biological targets of pyrazolo[1,5-a]pyrimidine derivatives?

These compounds exhibit activity as:

  • TSPO ligands : Used in PET imaging for neuroinflammation studies .
  • p53 activators : Induce apoptosis in cancer cells by stabilizing p53 and upregulating pro-apoptotic genes (e.g., BAX) .

Advanced Research Questions

Q. How can regioselectivity issues in cyclocondensation reactions be resolved?

Regioselectivity challenges arise from competing nucleophilic sites on the pyrazole precursor. Strategies include:

  • Protecting groups : Temporarily block reactive positions (e.g., using Boc groups on amino functionalities) .
  • Microwave-assisted synthesis : Enhances reaction homogeneity and reduces side products .
  • Computational modeling : DFT calculations predict favorable transition states to guide precursor design .

Q. What methodologies address contradictions in reported biological activity data?

Discrepancies often stem from assay variability (e.g., cell line differences, compound purity). Solutions include:

  • Orthogonal validation : Use multiple assays (e.g., Western blot, RT-PCR) to confirm target engagement .
  • Meta-analysis : Adjust for variables like incubation time and solvent effects (DMSO tolerance <0.1% in cellular assays) .

Q. How do substituents on the phenyl ring influence the aldehyde’s reactivity?

  • Electron-withdrawing groups (EWGs) : Increase electrophilicity of the aldehyde, accelerating nucleophilic additions (e.g., hydrazone formation).
  • Electron-donating groups (EDGs) : Reduce reactivity but improve solubility for in vivo applications. Quantify effects via Hammett plots (σ values correlate with rate constants) .

Q. What strategies prevent aldehyde decomposition during storage?

  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to inhibit oxidation .
  • Storage conditions : Under inert gas (N₂/Ar) at –20°C in amber vials to limit moisture and light exposure .

Methodological Challenges and Solutions

Q. How are impurities from incomplete cyclization identified and resolved?

  • Analytical techniques : HPLC-MS detects by-products (e.g., unreacted aminopyrazole); column chromatography (silica gel, EtOAc/hexane) isolates pure product .
  • Reaction monitoring : In situ FTIR tracks carbonyl intermediate formation to optimize reaction time .

Q. What computational tools predict the compound’s reactivity in nucleophilic additions?

  • Fukui indices : Identify electrophilic sites (e.g., aldehyde carbon) via DFT calculations .
  • Molecular docking : Simulate interactions with biological targets (e.g., TSPO binding pockets) to prioritize derivatives for synthesis .

Q. How can the compound be functionalized for targeted drug delivery?

  • Schiff base formation : React with amino-containing biomolecules (e.g., peptides) under mild acidic conditions (pH 4–5) .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach imaging probes (e.g., fluorescent tags) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.